molecular formula C20H14ClN3O B11285361 2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285361
M. Wt: 347.8 g/mol
InChI Key: QOBOOKVMNZDIKC-UHFFFAOYSA-N
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Description

2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a chlorobenzyl group, a hydroxy group, and a cyanide group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include o-phenylenediamine, formic acid, and cyanogen bromide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

2-(2-CHLOROBENZYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H14ClN3O/c1-12-14(10-13-6-2-3-7-16(13)21)20(25)24-18-9-5-4-8-17(18)23-19(24)15(12)11-22/h2-9,23H,10H2,1H3

InChI Key

QOBOOKVMNZDIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4Cl

Origin of Product

United States

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